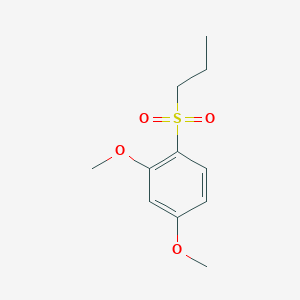
2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two methoxy groups at the 2 and 4 positions and a propane-1-sulfonyl group at the 1 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2,4-dimethoxybenzene with propane-1-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of thiols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the sulfonyl group can act as an electrophilic center. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzene: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.
1,4-Dimethoxy-2-methylbenzene: Contains a methyl group instead of a sulfonyl group, affecting its chemical properties and reactivity.
2,4-Dimethoxy-1-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group, which may alter its reactivity and applications.
Uniqueness
2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
85477-06-1 |
|---|---|
Molecular Formula |
C11H16O4S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2,4-dimethoxy-1-propylsulfonylbenzene |
InChI |
InChI=1S/C11H16O4S/c1-4-7-16(12,13)11-6-5-9(14-2)8-10(11)15-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
WXFKCJQZRZCFRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















